NPFF1-R antagonist 1

NPFF1 receptor subtype selectivity binding affinity

Choose NPFF1-R antagonist 1 (compound 8b) for its 15-fold selectivity over NPFF2-R and non-guanidine piperidine scaffold. This design overcomes pharmacokinetic limitations of earlier ligands, enabling cleaner in vitro signaling assays and more reliable in vivo studies in pain and opioid modulation research.

Molecular Formula C37H44N4O
Molecular Weight 560.8 g/mol
Cat. No. B12383276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPFF1-R antagonist 1
Molecular FormulaC37H44N4O
Molecular Weight560.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)CC(=O)NCC3(CCN(CC3)CC4=CC=CC=C4)NC5=CC=CC6=CC=CC=C65
InChIInChI=1S/C37H44N4O/c42-36(28-40-22-18-31(19-23-40)26-30-10-3-1-4-11-30)38-29-37(39-35-17-9-15-33-14-7-8-16-34(33)35)20-24-41(25-21-37)27-32-12-5-2-6-13-32/h1-17,31,39H,18-29H2,(H,38,42)
InChIKeyPIDDSZPULSHXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPFF1-R Antagonist 1: A 15-Fold Subtype-Selective, Non-Guanidine NPFF1 Receptor Antagonist for Opioid Modulation Research


NPFF1-R antagonist 1 (designated compound 8b) is a piperidine-based small molecule that functions as a potent antagonist of the neuropeptide FF receptor 1 (NPFF1-R). It is characterized by a 15-fold binding selectivity for the NPFF1 receptor subtype over the NPFF2 receptor subtype [1]. Structurally, it is a non-guanidine analogue, designed to overcome the pharmacokinetic liabilities associated with the highly basic guanidine moiety present in many traditional NPFF ligands [1].

Why NPFF1-R Antagonist 1 Cannot Be Substituted by Other NPFF Receptor Ligands in Research


The NPFF receptor system comprises two subtypes (NPFF1-R and NPFF2-R) with distinct and sometimes opposing physiological roles [1]. Generic or non-selective NPFF ligands, such as the parent compound MES304, do not discriminate between these subtypes, leading to ambiguous pharmacological readouts [1]. Furthermore, the majority of available NPFF ligands contain a guanidine group, which is associated with poor blood-brain barrier penetration and other pharmacokinetic drawbacks, limiting their utility as in vivo pharmacological tools [1]. Therefore, the specific combination of subtype selectivity and a non-guanidine scaffold in NPFF1-R antagonist 1 is essential for experiments designed to isolate the function of the NPFF1-R subtype without confounding off-target effects or pharmacokinetic interference.

Quantitative Differentiation of NPFF1-R Antagonist 1 vs. Key Comparators: Binding, Selectivity, and Physicochemical Properties


Superior Subtype Selectivity: NPFF1-R Antagonist 1 Offers 15-Fold Preference Over NPFF2-R

NPFF1-R antagonist 1 (compound 8b) demonstrates a binding affinity (Ki) of 211 nM for the NPFF1 receptor and 3270 nM for the NPFF2 receptor, resulting in a 15-fold selectivity for the NPFF1-R subtype [1]. In contrast, the parent compound MES304 is non-selective, binding to NPFF1-R with a Ki of 112 ± 19 nM and to NPFF2-R with a Ki of 30 ± 5 nM, showing a ~3.7-fold preference for the NPFF2-R subtype [1]. Another commonly used NPFF antagonist, RF9, is potent but non-selective, with Ki values of 58 ± 5 nM for hNPFF1R and 75 ± 9 nM for hNPFF2R, representing a marginal 1.3-fold difference .

NPFF1 receptor subtype selectivity binding affinity opioid modulation

Reduced Off-Target Opioid Receptor Binding: A Cleaner Pharmacological Profile for NPFF1-R Antagonist 1

NPFF1-R antagonist 1 (compound 8b) exhibits reduced affinity for off-target opioid receptors compared to its parent compound, MES304. MES304 has demonstrated sub-micromolar affinity for kappa (KOR) and mu (MOR) opioid receptors [1]. In contrast, NPFF1-R antagonist 1 shows Ki values of 1390 ± 147 nM for KOR, 1540 ± 132 nM for DOR, and 3560 ± 364 nM for MOR, representing a significantly weaker interaction with these off-target sites [1].

off-target binding opioid receptors selectivity profile pharmacological tool

Improved Physicochemical Properties: NPFF1-R Antagonist 1 is More Favorable for In Vivo Tool Design than MES304

The parent compound MES304 contains a guanidine group that confers poor physicochemical properties, including a high topological polar surface area (tPSA), high pKa, and a high number of hydrogen bond donors (HBD), all of which are detrimental to blood-brain barrier (BBB) penetration [1]. NPFF1-R antagonist 1 (compound 8b) was designed by replacing the guanidine with a piperidine moiety. This modification is reported to result in more favorable calculated physicochemical properties, rendering 8b more suitable for development as an in vivo pharmacological tool [1]. While specific tPSA, pKa, and HBD values are not provided in the abstract, the authors explicitly state that the calculated properties of 8b are more favorable for in vivo probe design compared to MES304 [1].

physicochemical properties blood-brain barrier in vivo tool drug-like properties

Functional Antagonism Confirmed: NPFF1-R Antagonist 1 Reverses NPFF-Mediated cAMP Inhibition

In a forskolin-induced cAMP accumulation assay using CHO cells expressing human NPFF1-R, NPFF1-R antagonist 1 (compound 8b) did not exhibit agonist activity (no inhibition of cAMP) but demonstrated clear antagonist activity by reversing the inhibition of cAMP accumulation induced by the endogenous agonist NPFF [1]. In contrast, the structurally related analogue 16a (designed for NPFF2-R preference) showed no antagonist activity at NPFF1-R in the same functional assay, while the parent compound MES304 acted as an antagonist at both subtypes [1].

functional antagonism cAMP assay GPCR signaling in vitro pharmacology

Recommended Research Applications for NPFF1-R Antagonist 1 Based on Quantified Differentiation


In Vitro Pharmacological Studies to Dissect NPFF1-R vs. NPFF2-R Signaling Pathways

The 15-fold selectivity of NPFF1-R antagonist 1 for NPFF1-R over NPFF2-R makes it an ideal tool for in vitro experiments designed to isolate the specific contributions of the NPFF1 receptor subtype in cellular signaling assays, such as cAMP modulation, calcium flux, or β-arrestin recruitment. Its use reduces the confounding influence of NPFF2-R activation that occurs with non-selective antagonists like MES304 or RF9 [1].

In Vivo Behavioral Pharmacology Studies in Rodent Models of Opioid-Induced Hyperalgesia and Tolerance

The improved physicochemical properties of NPFF1-R antagonist 1, specifically the replacement of the guanidine group with a piperidine moiety, are designed to enhance its suitability as an in vivo probe. Researchers investigating the role of NPFF1-R in modulating opioid analgesia, tolerance, or hyperalgesia can prioritize this compound for systemic administration studies in rodents, where its enhanced drug-like properties are expected to improve brain penetration compared to guanidine-containing predecessors like MES304 [1].

Tool Compound for Target Validation and Phenotypic Screening in Drug Discovery

In drug discovery programs targeting the NPFF system for pain management or other CNS disorders, NPFF1-R antagonist 1 serves as a valuable chemical probe for target validation. Its defined subtype selectivity and reduced off-target opioid receptor binding provide a cleaner pharmacological phenotype, allowing researchers to confidently attribute observed cellular or in vivo effects to NPFF1-R antagonism rather than to off-target activities [1].

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